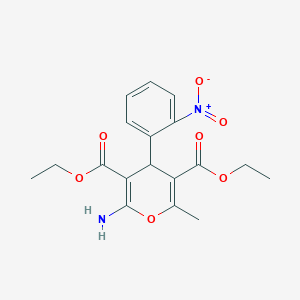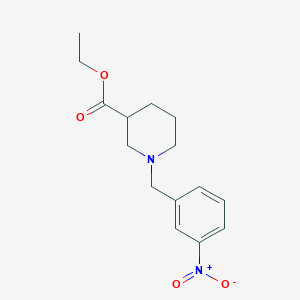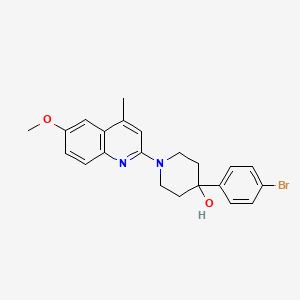![molecular formula C19H19NO3 B4882824 2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid](/img/structure/B4882824.png)
2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid, also known as CPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid involves the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, cell division, and protein synthesis. 2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid has been found to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and modulation of immune response. 2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid in lab experiments is its high potency and specificity, which allows for the accurate targeting of specific enzymes and proteins. However, one of the limitations of using 2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid in scientific research, including the development of new drugs for the treatment of cancer and other diseases, the development of new materials with improved properties, and the exploration of its potential applications in other fields such as agriculture and environmental science. Additionally, further research is needed to fully understand the mechanism of action of 2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid and its potential side effects.
Métodos De Síntesis
The synthesis of 2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid involves the reaction of 2-aminobenzoic acid with cyclopropylcarbonyl chloride and phenylisocyanate in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure 2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid.
Aplicaciones Científicas De Investigación
2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid has shown potential in various scientific research applications, including cancer research, drug development, and material science. In cancer research, 2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In drug development, 2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid has been used as a lead compound to develop new drugs with improved efficacy and reduced side effects. In material science, 2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid has been used to develop new materials with improved properties such as increased strength and durability.
Propiedades
IUPAC Name |
2-[1-cyclopropylethyl(phenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13(14-11-12-14)20(15-7-3-2-4-8-15)18(21)16-9-5-6-10-17(16)19(22)23/h2-10,13-14H,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBZPGVBHFRCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Cyclopropylethyl)(phenyl)carbamoyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882757.png)
![2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4882758.png)


![2-(2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4882779.png)

![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)
![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)


![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)